molecular formula C16H18N2O4 B2413536 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline CAS No. 5761-36-4

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline

Cat. No. B2413536
CAS RN: 5761-36-4
M. Wt: 302.33
InChI Key: WTYHBBAKTOTGDL-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline” is a chemical compound with the molecular formula C23H31NO3 . It is also known as N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline” can be represented by the InChI code: 1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3,(H,24,25) .


Physical And Chemical Properties Analysis

The molecular weight of “N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline” is 369.5 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

1. Phase Diagrams in Energetic Materials

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline has been studied in the context of energetic materials' stabilizers. Trache et al. (2013) investigated binary mixtures including N-ethyl-4-nitroaniline to construct solid–liquid phase diagrams, demonstrating simple eutectic behaviors and providing insights into their solubility temperatures (Trache, Khimeche, Benelmir, & Dahmani, 2013).

2. Collisional Activation in Mass Spectrometry

Paulose et al. (2017) explored the collisional activation of protonated N-alkyl-2-nitroanilines in mass spectrometry. They observed unique fragmentation pathways that provide valuable insights into the structural analysis of such compounds (Paulose, Cyriac, Mathai, Giblin, & Gross, 2017).

3. Synthesis of Propellant Stabilisers

The synthesis of various nitro and nitroso derivatives of propellant stabilizers like N-methyl-4-nitroaniline and N,N′-Diethyl-N,N′-diphenylurea, which are related to N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline, was explored by Elliot et al. (2000). They developed synthetic methodologies yielding these compounds, which are crucial for understanding the degradation and stabilization of propellants (Elliot, Smith, & Fraser, 2000).

4. NMR Characterization in Synthetic Chemistry

Li Bao-lin (2007) synthesized and characterized a compound closely related to N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline, using NMR techniques. This research is important for understanding the molecular structure and characteristics of such compounds (Li Bao-lin, 2007).

5. Novel Synthesis Technology

S. Lan-xiang (2011) developed a new synthesis technology for a derivative of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline. This technology offers advantages in terms of simplicity, efficiency, and applicability to large-scale production (S. Lan-xiang, 2011).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-15-8-7-12(11-16(15)22-2)9-10-17-13-5-3-4-6-14(13)18(19)20/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHBBAKTOTGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC=CC=C2[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline

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